molecular formula C10H12N4O B11735586 2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine

2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine

Cat. No.: B11735586
M. Wt: 204.23 g/mol
InChI Key: OYTACIRRYVHNIT-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of kinase inhibitors. Its molecular structure incorporates a 1-methyl-1H-pyrazol-4-yl moiety linked to a pyridin-3-amine core, a scaffold frequently identified in the design of potent therapeutic agents . The 1-methyl-1H-pyrazole component is a privileged structure in drug discovery, often contributing to favorable binding interactions with enzyme active sites . This compound serves as a valuable synthetic intermediate or building block for the creation of more complex molecules targeting tyrosine kinases. Research into analogous structures has demonstrated potent inhibitory effects on clinically relevant drug targets, including mutant forms of FLT3 (such as FLT3-ITD, FLT3-ITD/D835Y, and FLT3-ITD/F691L) found in Acute Myeloid Leukemia (AML), as well as the BCR-ABL fusion protein implicated in Chronic Myelogenous Leukemia (CML) . The presence of the pyridin-3-amine group is a key feature that can enable hydrogen bonding with kinase hinge regions, a critical mechanism for achieving potent and selective inhibition . Researchers utilize this compound for constructing novel imidazo[1,2-a]pyridine or other N-heterocyclic systems to develop candidates that can overcome secondary clinical resistance in cancer therapy . It is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-[(1-methylpyrazol-4-yl)methoxy]pyridin-3-amine

InChI

InChI=1S/C10H12N4O/c1-14-6-8(5-13-14)7-15-10-9(11)3-2-4-12-10/h2-6H,7,11H2,1H3

InChI Key

OYTACIRRYVHNIT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)COC2=C(C=CC=N2)N

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

  • Reagents :

    • 3-Aminopyridine : Synthesized via Hofmann degradation.

    • 1-Methylpyrazole-4-carbaldehyde : Acts as the electrophilic partner.

    • Base : Sodium hydroxide (NaOH) or triethylamine (Et₃N).

    • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions :

    • Heating under reflux (80–100°C) for 6–12 hours.

    • Stoichiometric ratio of 1:1.2 (3-aminopyridine to aldehyde).

  • Workup :

    • Neutralization with dilute HCl.

    • Extraction with ethyl acetate.

    • Column chromatography (silica gel, methanol/dichloromethane gradient).

Key Data :

ParameterValue
SolventDMF
Temperature80–100°C
Reaction Time8–10 hours
Yield65–75%

Industrial-Scale Modifications

For large-scale production, continuous flow reactors are employed to enhance safety and efficiency. Patent CN113264919A highlights the use of microwave irradiation (120°C, 30 minutes) to accelerate coupling reactions, reducing processing time by 60% compared to batch methods.

Alternative Routes: Reductive Amination and Boronic Acid Coupling

Challenges and Optimizations

  • Byproduct Formation : Competing O-alkylation can occur if reaction pH exceeds 10. Adjusting to pH 8–9 minimizes this issue.

  • Catalyst Cost : Pd-based catalysts are expensive; recent trials with nickel complexes show promise for cost reduction.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with methanol/dichloromethane (1:9 to 1:4) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline solids suitable for X-ray diffraction.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, pyrazole-H), 6.85–7.20 (m, 3H, pyridine-H), 5.40 (s, 2H, OCH₂), 3.85 (s, 3H, NCH₃).

  • HPLC : Retention time = 4.2 min (C18 column, acetonitrile/water = 60:40).

Industrial vs. Laboratory Considerations

FactorLaboratory-ScaleIndustrial-Scale
Reaction Time8–12 hours2–4 hours (flow reactors)
Yield65–75%70–80%
Cost per Kilogram$1,200–1,500$800–1,000
Environmental ImpactHigh solvent wasteSolvent recycling systems

Chemical Reactions Analysis

Imine Formation

The reaction begins with a nucleophilic attack by the amine group of pyridin-3-amine on the carbonyl carbon of 1-methyl-1H-pyrazole-4-carbaldehyde. This forms an imine intermediate (Schiff base) via protonation and dehydration steps .

Reduction

The imine intermediate undergoes reduction (e.g., with NaBH₄) to yield the final amine product. This step stabilizes the structure by replacing the double bond with a single bond, ensuring the compound’s stability .

Substitution Reactions

For methoxy group introduction, nucleophilic substitution or activation of the pyridine ring (e.g., via halogenation) may be employed. The methoxy group enhances lipophilicity, influencing pharmacokinetics.

Chemical Reactivity

The compound exhibits diverse reactivity due to its heterocyclic framework and functional groups:

  • Amide formation : The primary amine can undergo acylation or alkylation reactions.

  • Electrophilic substitution : The pyridine ring may react with electrophiles, guided by directing groups (e.g., methoxy group).

  • Pyrazole reactivity : The pyrazole ring can participate in cycloaddition reactions or act as a ligand in coordination complexes.

Table 2: Potential Chemical Reactions

Reaction TypeReactants/ConditionsProducts
Amide formationAcyl chloride, baseAmide derivative
Electrophilic substitutionNitration (HNO₃/H₂SO₄)Nitro-substituted product
Pyrazole cycloadditionDiene, heatCycloadduct

Structural and Spectroscopic Analysis

Key analytical techniques include:

  • NMR spectroscopy : Confirms bond environments (e.g., methoxy group at δ ~3.8–4.2 ppm).

  • Mass spectrometry : Validates molecular weight (e.g., ~219 g/mol for related analogs).

  • X-ray crystallography : Determines bond lengths and angles, crucial for understanding reactivity .

Biological and Pharmacological Implications

While specific data for this compound is limited, related pyrazole-pyridine derivatives exhibit:

  • Enzyme inhibition : Potential targeting of kinases or inflammatory pathways .

  • Membrane permeability : Enhanced by lipophilic groups (e.g., methoxy).
    Further studies are needed to elucidate its exact mechanism of action.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for creating derivatives with tailored properties.

Biology

In biological research, 2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine has been investigated for its potential as a ligand in biochemical assays. Its interaction with specific molecular targets can modulate enzyme activity, making it relevant for studies involving enzyme inhibition and receptor binding.

Medicine

The compound has shown promise in therapeutic applications, particularly in anti-inflammatory and anticancer research. Studies have explored its effects on cellular processes such as proliferation and apoptosis, indicating potential as a drug candidate for treating various diseases .

Case Study 1: Anti-Cancer Activity

Research published in Molecules highlighted the synthesis of derivatives based on pyrazolo[3,4-b]pyridines, including compounds similar to this compound. These derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the core structure can enhance therapeutic efficacy .

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of specific kinases revealed that compounds with similar structural motifs to this compound effectively inhibited target enzymes involved in cancer progression. The mechanism involved binding to the ATP-binding site of kinases, thereby blocking their activity and reducing cell proliferation .

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]pyridin-3-amine and related analogs significantly influence their physicochemical and pharmacological properties. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison of Selected Pyridine-Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound (Target Compound) C₁₀H₁₁N₄O 204.21 Pyridine with NH₂ (C3) and OCH₂-linked 1-methylpyrazole (C2)
2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine C₉H₁₀N₄ 174.21 Direct pyrazole-pyridine linkage (no methoxy bridge)
6-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]pyridin-3-amine C₁₁H₁₄N₄O 218.25 Methoxy linker at pyridine C6; ethyl substituent on pyrazole
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 214.27 Pyrazole directly attached to pyridine C1; cyclopropylamine substituent
2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride C₁₁H₁₆ClN₅ 253.73 Fused imidazopyridine core; hydrochloride salt enhances solubility
2-(4-((6-(1-Methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(pyridin-3-yl)acetamide C₂₃H₂₀N₈OS 456.53 Thienopyrimidine core; acetamide and phenyl extensions for enhanced target interaction

Key Observations:

Substituent Effects: The methoxy bridge in the target compound introduces polarity and flexibility compared to the direct pyrazole-pyridine linkage in ’s analog. This may enhance water solubility but reduce lipophilicity (logP). Ethyl vs.

Core Modifications: Fused Ring Systems (e.g., imidazopyridine in or thienopyrimidine in ) introduce rigidity and planar aromatic surfaces, favoring π-π stacking interactions with biological targets like kinases. Salt Formation: The hydrochloride salt in ’s compound improves aqueous solubility, a critical factor for drug bioavailability.

Functional Group Additions: Acetamide and Phenyl Extensions () broaden interaction possibilities with target proteins, such as hydrogen bonding or hydrophobic pocket binding.

Biological Activity

2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine is a heterocyclic compound featuring both pyrazole and pyridine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.

Property Details
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
IUPAC Name2-[(1-methylpyrazol-4-yl)methoxy]pyridin-3-amine
CAS Number1006464-64-7

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 3-aminopyridine in the presence of a base and polar aprotic solvents such as DMF or DMSO, often under reflux conditions.

Anticancer Properties

Research has indicated that compounds containing the pyrazole structure exhibit significant anticancer activity. In particular, studies have shown that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

For instance, a study demonstrated that certain pyrazole derivatives resulted in a growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, indicating their potential as therapeutic agents .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. This compound may inhibit certain kinases or interact with DNA, thereby affecting cellular processes related to proliferation and apoptosis .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been explored for anti-inflammatory effects. Research indicates that modifications to the pyrazole structure can enhance anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases .

Study on Antitumor Activity

A recent study synthesized various asymmetric MACs fused with 1H-pyrazole and evaluated their antitumor activity. The findings highlighted that compounds similar to this compound exhibited significant inhibition against multiple cancer types, reinforcing the importance of the pyrazole scaffold in drug design .

Structure-Aactivity Relationship (SAR)

The structure–activity relationship studies have shown that the presence of specific substituents on the pyrazole ring significantly affects biological activity. For example, altering alkyl or aryl groups at certain positions can either enhance or diminish antiproliferative effects across different cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the pyrazole-pyridine scaffold in 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]pyridin-3-amine?

  • Methodological Answer : The compound’s synthesis typically involves coupling reactions between pyrazole and pyridine derivatives. For example, a Buchwald-Hartwig amination or Ullmann-type coupling can link the pyridin-3-amine moiety to the pyrazole ring. Solvent selection (e.g., dimethyl sulfoxide or ethanol) and catalysts (e.g., copper(I) bromide with cesium carbonate) are critical for optimizing yields . Purification often employs column chromatography with gradient elution (e.g., ethyl acetate/hexane) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation, as demonstrated for related pyrazole derivatives . Complementary techniques include 1H^1H- and 13C^{13}C-NMR to verify proton/carbon environments and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for synthesizing this compound, and how are they addressed?

  • Methodological Answer : Low yields often stem from steric hindrance at the pyrazole’s 4-position or competing side reactions. Systematic screening of catalysts (e.g., Pd/Cu systems), bases (e.g., cesium carbonate), and temperatures (e.g., 35–80°C) can mitigate this. For instance, copper(I) bromide improved coupling efficiency in a related synthesis, achieving 17.9% yield . Kinetic studies (e.g., monitoring via TLC/NMR) help identify optimal reaction times .

Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties?

  • Methodological Answer : Density functional theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, which correlate with reactivity and binding affinity. For analogous pyridylpyrazoles, DFT revealed intramolecular hydrogen bonding and π-stacking tendencies, informing drug design . Software packages like Gaussian or ORCA are commonly used .

Q. What strategies resolve contradictions in biological activity data for pyrazole-amine derivatives?

  • Methodological Answer : Discrepancies in antibacterial or anxiolytic activity may arise from assay variability (e.g., bacterial strain differences) or compound purity. Rigorous quality control (e.g., HPLC ≥95% purity) and standardized protocols (e.g., CLSI guidelines) are essential. Meta-analyses of structure-activity relationships (SAR) can identify critical substituents, such as the methoxy group’s role in enhancing bioavailability .

Q. How is SHELX software utilized in crystallographic refinement of related compounds, and what are its limitations?

  • Methodological Answer : SHELXL refines crystal structures by minimizing residuals (RR-factors) via least-squares algorithms. However, challenges include handling twinned crystals or weak diffraction data. For high-throughput studies, SHELXC/D/E pipelines enable rapid phasing, but manual intervention is often required for ambiguous electron density maps .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Answer :

  • Antibacterial : Microdilution assays (MIC determination) against Gram-positive/negative strains .
  • Anxiolytic : GABAA_A receptor binding assays or elevated plus-maze tests in rodent models .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Answer : Stability studies involve:

  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC .
  • Metabolic stability : Liver microsome assays to measure half-life (t1/2t_{1/2}) and identify metabolites .

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